N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
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Overview
Description
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base to form the quinoline derivative.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline and furan derivatives
Scientific Research Applications
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]benzamide
- N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
Uniqueness
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is unique due to the presence of both a quinoline core and a furan ring, which may confer distinct biological activities and chemical properties compared to its analogs. The combination of these structural features can result in unique interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-[1-Methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
The compound can be represented by the following molecular structure:
- Molecular Formula : C18H18N2O3
- SMILES Notation : Cc1cccc(c1)c1c(=O)c2ccccc2n(c1NC(=O)c1ccccc1F)C
Research indicates that this compound exhibits several mechanisms contributing to its biological activity:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer's disease (AD), where oxidative stress plays a critical role in neurodegeneration .
- Anti-inflammatory Activity : It modulates inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway. This action reduces the production of pro-inflammatory cytokines and may alleviate symptoms associated with neuroinflammation .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism includes targeting specific signaling pathways involved in cell growth and survival .
Neuroprotective Studies
A study focusing on the neuroprotective properties of the compound revealed significant results:
- Cell Viability : In vitro assays demonstrated that treatment with the compound increased cell viability in SH-SY5Y neuronal cells subjected to oxidative stress.
- Mechanism : The neuroprotective effects were linked to the activation of the NO/sGC/CREB signaling cascade, which is crucial for neuronal survival and function .
Anti-inflammatory Activity
In a separate investigation into its anti-inflammatory effects:
- The compound effectively inhibited the production of nitric oxide (NO) in activated macrophages, suggesting a potential role in managing inflammatory conditions .
- IC50 Values : The compound exhibited an IC50 value of approximately 2.91 µM against NO production, indicating strong anti-inflammatory activity at low concentrations .
Anticancer Activity
Research into its anticancer potential has yielded promising results:
- Cytotoxicity Testing : In vitro studies on glioma cells showed that the compound reduced cell viability significantly while sparing normal astrocytes, suggesting selective toxicity towards cancerous cells .
- Mechanistic Insights : The compound was found to induce cell cycle arrest and apoptosis through multiple pathways, including inhibition of AKT and mTOR signaling pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Study | Focus | Key Findings |
---|---|---|
Study 1 | Neuroprotection | Enhanced neuronal survival under oxidative stress; activation of CREB signaling |
Study 2 | Anti-inflammation | Inhibition of NO production; modulation of NF-kB pathway |
Study 3 | Anticancer | Induced apoptosis in glioma cells; selective toxicity towards cancer cells |
Properties
IUPAC Name |
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-7-5-8-15(13-14)19-20(25)16-9-3-4-10-17(16)24(2)21(19)23-22(26)18-11-6-12-27-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUQLWFHAGRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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